

Synthesis and Characterization of 2-(4-bromophenyl)-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound **2-(4-bromophenyl)-1H-imidazole**. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities exhibited by imidazole-containing structures.^{[1][2][3][4][5]} This document outlines a common and efficient synthetic protocol, details expected analytical characterization data, and presents a visual representation of the synthetic workflow.

Introduction

The imidazole nucleus is a fundamental scaffold in a variety of biologically active molecules, including natural products and synthetic drugs.^{[4][6]} Its derivatives have demonstrated a wide range of pharmacological properties, such as antibacterial, anti-inflammatory, and anticancer activities.^{[1][2][3][7]} The introduction of a 4-bromophenyl substituent at the 2-position of the imidazole ring provides a key site for further functionalization, making **2-(4-bromophenyl)-1H-imidazole** a valuable building block in drug discovery and development.

Synthesis of 2-(4-bromophenyl)-1H-imidazole

A prevalent and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of the target compound, is the Radziszewski reaction and its modern variations.^{[6][8][9][10][11]} This one-pot synthesis typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of 2-(4-

bromophenyl)-4,5-diphenyl-1H-imidazole, a closely related analogue, benzil, 4-bromobenzaldehyde, and ammonium acetate are commonly employed.[12]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aryl-1H-imidazoles. [1][2]

Materials:

- Benzil
- 4-Bromobenzaldehyde
- Ammonium acetate
- Ethanol
- Amberlite IR-120(H) resin (or another suitable acid catalyst)[1][2]
- Deionized water
- Ice

Procedure:

- In a round-bottom flask, combine benzil (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), ammonium acetate (3.5 mmol), and Amberlite IR-120(H) (0.15 g) in ethanol (8 mL).[1]
- Stir the mixture and heat under reflux at 100°C.[1][2]
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).[1]
- Upon completion of the reaction, filter the hot solution to remove the catalyst.[1]
- Pour the filtrate into ice-cold water to precipitate the solid product.[1]
- Collect the crude product by filtration, wash with cold water, and dry.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.



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Synthetic workflow for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

Characterization Data

The structural elucidation of **2-(4-bromophenyl)-1H-imidazole** and its derivatives is confirmed through various spectroscopic and analytical techniques. The following tables summarize typical characterization data.

Physical and Spectroscopic Data for **2-(4-bromophenyl)-4-phenyl-1H-imidazole**

Property	Value	Reference
Molecular Formula	C15H11BrN2	[13]
Melting Point (°C)	198	[13]
Appearance	Yellow solid	[13]

1H NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (500 MHz, CDCl3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Reference
7.72	t	8.0	4H	Aromatic-H	[13]
7.52	d	8.0	2H	Aromatic-H	[13]
7.40	q	7.5	3H	Aromatic-H	[13]
7.28	t	7.5	1H	Aromatic-H	[13]

13C NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (125 MHz, CDCl3)

Chemical Shift (δ , ppm)	Reference
146.0	[13]
132.0	[13]
128.9	[13]
128.7	[13]
127.2	[13]
126.7	[13]
124.9	[13]
128.8	[13]

High-Resolution Mass Spectrometry (HRMS) Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole

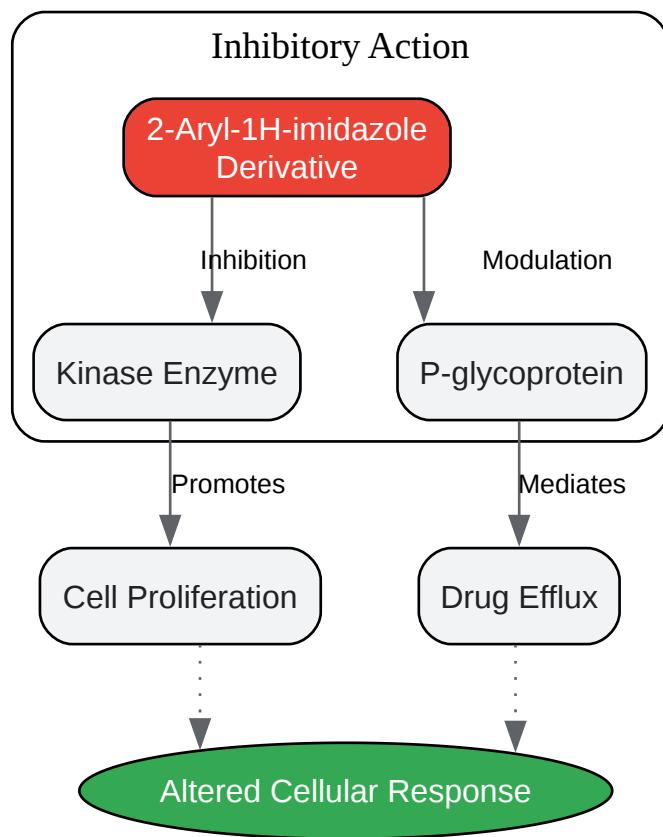
Ion	Calculated m/z	Found m/z	Reference
[M+H]+	299.0184	299.0186	[13]

Infrared (IR) Spectroscopy Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

Wavenumber (cm-1)	Assignment	Reference
3447	N-H stretching	[12]
3030	Aromatic C-H stretching	[12]
1598	C=N stretching	[12]
1499, 1482, 1450	Aromatic C=C stretching	[12]
1071	C-Br stretching	[12]

Potential Biological Significance and Signaling Pathways

Imidazole derivatives are known to interact with various biological targets, exhibiting a broad spectrum of activities. While specific signaling pathways for **2-(4-bromophenyl)-1H-imidazole** are not extensively detailed in the literature, related compounds are known to function as inhibitors of kinases and modulators of p-glycoproteins.[\[1\]](#)[\[2\]](#) The general mechanism of action for many bioactive imidazole-containing compounds involves their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π - π stacking interactions with biological receptors.



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Potential signaling pathway modulation by 2-aryl-1H-imidazole derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **2-(4-bromophenyl)-1H-imidazole** and its analogues. The detailed experimental protocol for a one-pot synthesis offers a practical approach for its preparation. The tabulated analytical data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatile nature of the imidazole scaffold, coupled with the potential for further modification at the bromophenyl moiety, underscores the importance of this compound in the ongoing development of novel therapeutic agents and functional materials.

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